An In-Depth Technical Guide to 3-Bromo-5-nitrobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-nitrobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
3-Bromo-5-nitrobenzohydrazide (CAS Number: 374671-07-5) is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a hydrazide moiety, a bromine atom, and a nitro group on a central benzene ring, offers a versatile platform for the synthesis of a diverse array of molecular entities with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it an attractive starting material for the construction of novel heterocyclic compounds and derivatized bioactive molecules. Benzohydrazides, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, key chemical characteristics, and potential applications of 3-Bromo-5-nitrobenzohydrazide, offering insights for researchers looking to leverage this compound in their drug discovery programs.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 3-Bromo-5-nitrobenzohydrazide is fundamental to its effective utilization in synthetic chemistry and drug design. The table below summarizes its key molecular and physical characteristics.
| Property | Value | Source |
| CAS Number | 374671-07-5 | |
| Molecular Formula | C₇H₆BrN₃O₃ | |
| Molecular Weight | 260.05 g/mol | Calculated |
| IUPAC Name | 3-bromo-5-nitrobenzohydrazide | N/A |
| Appearance | Expected to be a solid | Inferred |
The presence of both hydrogen bond donors (the -NHNH₂ group) and acceptors (the carbonyl and nitro groups) suggests that this molecule can participate in various intermolecular interactions, which is a critical consideration in ligand-receptor binding. The aromatic ring substituted with a bromine atom and a nitro group is electron-deficient, influencing the reactivity of the ring and the attached functional groups.
Synthesis of 3-Bromo-5-nitrobenzohydrazide: A Proposed Synthetic Workflow
The most probable synthetic pathway involves the conversion of 3-Bromo-5-nitrobenzoic acid to its corresponding acyl chloride, followed by a reaction with hydrazine hydrate. This two-step process is a standard and efficient method for the preparation of benzohydrazides.
Caption: Proposed two-step synthesis of 3-Bromo-5-nitrobenzohydrazide.
Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzohydrazide
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
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To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ( (COCl)₂) (1.2 - 1.5 eq) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Bromo-5-nitrobenzohydrazide
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Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride in an appropriate solvent like tetrahydrofuran (THF) or dioxane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of hydrazine hydrate (2.0 - 3.0 eq) in the same solvent to the reaction mixture with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, the reaction mixture can be quenched with water, and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-5-nitrobenzohydrazide.
Chemical Reactivity and Derivatization Potential
The chemical versatility of 3-Bromo-5-nitrobenzohydrazide stems from its three distinct functional groups, each offering a handle for further chemical modification.
Caption: Key reactive sites and potential derivatization pathways for 3-Bromo-5-nitrobenzohydrazide.
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The Hydrazide Moiety: This functional group is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This is a common strategy in medicinal chemistry for generating libraries of compounds for biological screening. Furthermore, the hydrazide can be acylated or used as a key building block for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles.
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The Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[2] Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of substituents.[2]
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The Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group under various conditions (e.g., using tin(II) chloride, or catalytic hydrogenation).[2] The resulting aniline derivative opens up a plethora of further derivatization possibilities, including acylation, sulfonylation, and diazotization reactions.
Potential Applications in Drug Discovery and Development
The structural features of 3-Bromo-5-nitrobenzohydrazide make it a promising scaffold for the development of novel therapeutic agents.
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Antimicrobial Agents: The core benzohydrazide structure is a known pharmacophore in many antimicrobial agents.[1] The bromo and nitro substituents can be strategically modified to enhance potency and modulate the pharmacokinetic properties of the resulting compounds. The mechanism of action for some nitroaromatic compounds involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can damage cellular components.
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Anticancer Agents: Many anticancer drugs incorporate aromatic and heterocyclic scaffolds. The ability to generate a diverse library of derivatives from 3-Bromo-5-nitrobenzohydrazide through the reactions described above makes it a valuable starting point for identifying novel anticancer compounds. The resulting molecules can be screened for their ability to inhibit specific kinases, disrupt protein-protein interactions, or induce apoptosis in cancer cells.
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Enzyme Inhibitors: The hydrazide and its derived hydrazone functionalities can act as effective chelating agents for metal ions in the active sites of metalloenzymes. Additionally, the overall molecular framework can be tailored to fit into the active sites of various enzymes, potentially leading to the discovery of novel inhibitors for a range of therapeutic targets. A related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), is known to inhibit enzyme activity through the oxidation of essential protein thiols.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-5-nitrobenzohydrazide. Based on the GHS classifications of related compounds like 3-Bromo-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzaldehyde, it is prudent to assume that this compound may cause skin and eye irritation and may be harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Bromo-5-nitrobenzohydrazide represents a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse compound libraries with the potential for a wide range of biological activities. A clear understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for novel therapeutic agents. The strategic derivatization of its hydrazide, bromo, and nitro functionalities opens up exciting avenues for the discovery of next-generation drugs.
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